(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
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Overview
Description
(2E)-7-Chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one (C7Cl2CN2S) is an organic compound with a wide range of applications in scientific research, ranging from biochemistry to pharmaceuticals. C7Cl2CN2S is a heterocyclic compound containing a benzothiazin-3-one ring system, which is a unique structure that has been studied for its potential in drug discovery and other areas of scientific research. C7Cl2CN2S has been found to have a number of interesting properties, such as a high degree of solubility in water, a high degree of stability, and a low melting point. In addition, C7Cl2CN2S has been studied for its potential as a therapeutic agent and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Benzothiazine derivatives, including those similar to the specified compound, are synthesized through various chemical reactions. One method involves the condensation of substituted 2-amino-3/5-chlorobenzenethiol with compounds containing active methylene groups in dimethyl sulfoxide, causing oxidative cyclization via enaminoketone intermediates. These compounds exhibit a range of pharmacological and biological activities and have applications in industries as antioxidants, heat stabilizers, photosensitizers, dyes, indicators, and lubricants due to their unique chemical structure that possesses a fold along nitrogen and sulfur axis (Kumar et al., 2002).
Biological Applications
The biological activity of benzothiazine derivatives extends to antimicrobial effects, with various compounds showing significant inhibitory activity against a range of Gram-positive and Gram-negative bacterial strains as well as selected fungi species. This antimicrobial potential is attributed to the structural features of benzothiazines, which can be modified to enhance their activity. In particular, the synthesis of novel biologically active benzothiazine derivatives through ultrasonic-mediated reactions and their preliminary evaluations for antibacterial and radical scavenging activities highlight the versatility and efficacy of these compounds as potential therapeutic agents (Zia-ur-Rehman et al., 2009).
Antioxidant and Antimicrobial Studies
Further research into the antioxidant and antimicrobial activities of benzothiazine derivatives demonstrates their potential as dual-function agents. For example, N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide compounds have shown moderate superoxide scavenging activity and were found to be active against gram-positive bacterial strains, indicating their utility in medical and pharmaceutical applications (Ahmad et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-1-4-11(5-2-9)18-8-14-15(20)19-12-6-3-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCSXQJJQWPQB-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
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